Bienvenue dans la boutique en ligne BenchChem!

3-acetyl-6,8-dibromo-2H-chromen-2-one

MAO-B inhibition 3-acetylcoumarin SAR neurodegenerative disease target

3-Acetyl-6,8-dibromo-2H-chromen-2-one (CAS 2199-92-0), also known as 6,8-dibromo-3-acetylcoumarin, is a synthetic coumarin derivative characterized by bromine atoms at the C-6 and C-8 positions and an acetyl group at C-3 on the 2H-chromen-2-one scaffold. The compound has a molecular weight of 345.97 g/mol, a predicted logP of approximately 3.5, and a melting point of 222 °C.

Molecular Formula C11H6Br2O3
Molecular Weight 345.97 g/mol
CAS No. 2199-92-0
Cat. No. B188104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetyl-6,8-dibromo-2H-chromen-2-one
CAS2199-92-0
Molecular FormulaC11H6Br2O3
Molecular Weight345.97 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br
InChIInChI=1S/C11H6Br2O3/c1-5(14)8-3-6-2-7(12)4-9(13)10(6)16-11(8)15/h2-4H,1H3
InChIKeySDPFBESXQREFHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-6,8-dibromo-2H-chromen-2-one (CAS 2199-92-0): A 6,8-Dihalogenated 3-Acetylcoumarin with Documented MAO-B Inhibitory Activity


3-Acetyl-6,8-dibromo-2H-chromen-2-one (CAS 2199-92-0), also known as 6,8-dibromo-3-acetylcoumarin, is a synthetic coumarin derivative characterized by bromine atoms at the C-6 and C-8 positions and an acetyl group at C-3 on the 2H-chromen-2-one scaffold . The compound has a molecular weight of 345.97 g/mol, a predicted logP of approximately 3.5, and a melting point of 222 °C . It is typically synthesized via Knoevenagel condensation of 3,5-dibromosalicylaldehyde with ethyl acetoacetate or by direct bromination of 3-acetylcoumarin . The dibrominated 3-acetylcoumarin scaffold has attracted attention in medicinal chemistry primarily as a monoamine oxidase B (MAO-B) inhibitor scaffold, with the 6,8-dihalogenation pattern recognized as a key structural determinant for enhanced potency and isoform selectivity [1].

Why 3-Acetyl-6,8-dibromo-2H-chromen-2-one Cannot Be Replaced by Unsubstituted or Mono-Halogenated 3-Acetylcoumarin Analogs


The substitution pattern on the coumarin nucleus is the dominant driver of MAO-B inhibitory potency and isoform selectivity within the 3-acetylcoumarin class. In the systematic study by Aghimien et al. (2024), the unsubstituted 3-acetylcoumarin (6a) exhibited an MAO-B IC50 of approximately 1.25 μM, while introduction of 6,8-dichloro substitution (compound 6d) increased potency to IC50 = 0.31 μM—a 4-fold improvement [1]. The same study explicitly concluded that the presence of chlorine and/or bromine groups at the C-6,8 positions of 3-acetylcoumarin greatly enhances MAO-B inhibitory potency and selectivity [1]. Independent ChEMBL-curated data confirm that the 6,8-dibromo analog achieves an MAO-B IC50 of 200 nM [2]. Consequently, generic substitution with non-halogenated or mono-halogenated 3-acetylcoumarins would forfeit the pharmacophoric advantage conferred by the 6,8-dihalo motif, leading to substantially weaker target engagement and loss of the selectivity profile that distinguishes this sub-series.

Quantitative Differentiation Evidence for 3-Acetyl-6,8-dibromo-2H-chromen-2-one (CAS 2199-92-0) Versus Closest Analogs and Reference Standards


MAO-B Inhibitory Potency: 6.25-Fold Improvement Over Unsubstituted 3-Acetylcoumarin

3-Acetyl-6,8-dibromo-2H-chromen-2-one inhibits human recombinant MAO-B with an IC50 of 200 nM [1]. By contrast, the unsubstituted parent compound 3-acetylcoumarin (CAS 3949-36-8, compound 6a in the Aghimien series) exhibits an MAO-B IC50 of approximately 1.25 μM under comparable assay conditions [2]. This represents an approximately 6.25-fold enhancement in inhibitory potency attributable to the 6,8-dibromo substitution. The 6,8-dichloro counterpart (compound 6d) achieves an IC50 of 0.31 μM, indicating that bromine substitution yields potency intermediate between the unsubstituted and dichloro variants while preserving the pharmacophoric advantage of dihalogenation [2].

MAO-B inhibition 3-acetylcoumarin SAR neurodegenerative disease target

MAO-B Inhibitory Potency Versus Reference Inhibitor Pargyline: ~31-Fold Superiority

The MAO-B inhibitory potency of 3-acetyl-6,8-dibromo-2H-chromen-2-one (IC50 = 200 nM [1]) substantially exceeds that of pargyline, a clinically used irreversible MAO-B inhibitor. In the Aghimien et al. (2024) study, pargyline exhibited an MAO-B IC50 of 6.22 ± 0.69 μM against the same isoenzyme [2]. The dibromo compound therefore demonstrates approximately 31-fold greater potency than pargyline in vitro. This potency advantage is consistent with the broader observation that 3-acetylcoumarins bearing halogen substituents at C-6,8 outperform the reference MAO-B inhibitor pargyline by a wide margin [2].

MAO-B inhibitor benchmarking pargyline comparison coumarin drug discovery

Absence of Cytotoxicity: CC50 >100 μM Against Breast Cancer Cell Lines (Class-Level Evidence for 3-Acetylcoumarins)

In the systematic evaluation by Aghimien et al. (2024), all five 3-acetylcoumarin derivatives (compounds 6a–e, encompassing the 6,8-dibromo analog) were tested for cytotoxicity against MDA-MB-231 (ER-negative, highly invasive) and MCF-7 (ER-positive, weakly invasive) breast cancer cell lines using a crystal violet dye binding assay. All compounds, including the halogenated derivatives, showed CC50 values exceeding 100 μM—classified as inactive/non-cytotoxic [1]. This non-cytotoxic profile is a critical prerequisite for MAO-B inhibitor candidates intended for neurodegenerative disease applications, where chronic dosing demands minimal off-target cytotoxicity [1]. In contrast, many established MAO-B chemotypes (e.g., propargylamine-based irreversible inhibitors) carry documented cytotoxicity liabilities that complicate their therapeutic window.

cytotoxicity profiling MAO-B inhibitor safety 3-acetylcoumarin selectivity

6,8-Dihalogenation Pharmacophore: Comparative Effect on MAO-B Selectivity Versus Mono-Substituted Analogs

The Aghimien et al. (2024) study provides direct evidence that the nature and position of halogen substitution on the 3-acetylcoumarin core critically modulate MAO isoform selectivity. The 6,8-dichloro derivative (6d) displayed a selectivity index (SI = IC50 MAO-A / IC50 MAO-B) of 3.10, indicating MAO-B/A non-selectivity [1]. By contrast, mono-substitution at position 8 with methoxy (6b) or ethoxy (6c) groups shifted the inhibitory profile preferentially toward MAO-A, with IC50 values between 0.96–2.31 μM for MAO-A [1]. The authors explicitly conclude that chlorine and/or bromine groups at C-6,8 positions of 3-acetylcoumarin greatly enhanced MAO-B inhibitory potency and selectivity, while mono-substitution at C-8 favors MAO-A inhibition [1]. This SAR establishes the 6,8-dihalogenation pattern as a selectivity-determining pharmacophoric element that cannot be replicated by mono-substituted or non-halogenated 3-acetylcoumarin analogs.

coumarin SAR MAO-B selectivity 6,8-dihalogenation pharmacophore

High-Confidence Application Scenarios for 3-Acetyl-6,8-dibromo-2H-chromen-2-one Based on Quantitative Differentiation Evidence


MAO-B Inhibitor Hit-to-Lead Optimization Programs Requiring a Halogenated 3-Acetylcoumarin Starting Scaffold

With a documented MAO-B IC50 of 200 nM—approximately 6-fold more potent than the unsubstituted parent and ~31-fold more potent than the reference drug pargyline—3-acetyl-6,8-dibromo-2H-chromen-2-one provides a validated starting point for medicinal chemistry optimization [1][2]. The 6,8-dibromo substitution pattern enables downstream synthetic diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) at the bromine-bearing positions, a strategic advantage over the 6,8-dichloro analog, which is less amenable to such transformations. This compound is suitable for structure-activity relationship (SAR) studies aimed at further improving MAO-B potency, isoform selectivity, and CNS drug-like properties.

Neuroprotection Studies Leveraging the Non-Cytotoxic Profile of the 3-Acetylcoumarin Scaffold

The established non-cytotoxicity of the 3-acetylcoumarin class (CC50 >100 μM against MDA-MB-231 and MCF-7 cell lines) enables confident use of 3-acetyl-6,8-dibromo-2H-chromen-2-one in neuronal cell-based neuroprotection assays without confounding cell death [3]. The Aghimien et al. (2024) study demonstrated that the 6,8-dichloro analog (6d) provided neuroprotection against H2O2-induced oxidative stress in N2a neuroblastoma cells, establishing proof-of-concept for the neuroprotective potential of 6,8-dihalogenated 3-acetylcoumarins. The dibromo derivative, sharing the same pharmacophoric motif, is a logical candidate for analogous neuroprotection studies, particularly where bromine substituents offer additional opportunities for radiolabeling or further derivatization.

MAO-B Selective Inhibitor Development Exploiting the 6,8-Dihalogenation Selectivity Pharmacophore

The 6,8-dihalogenation motif has been explicitly identified as a selectivity-determining feature that enhances MAO-B inhibition while disfavoring MAO-A activity, in contrast to 8-mono-substituted 3-acetylcoumarins that shift selectivity toward MAO-A [3]. Researchers developing isoform-selective MAO-B inhibitors for CNS indications (Parkinson's disease, Alzheimer's disease) can procure 3-acetyl-6,8-dibromo-2H-chromen-2-one as a validated entry point into this selectivity-optimized chemical space, with the added benefit of synthetic handles (C-Br bonds) for late-stage functionalization to further tune selectivity and pharmacokinetic properties.

Synthetic Intermediate for Polyfunctionalized Coumarin Libraries via C-Br Bond Functionalization

Beyond its direct biological activity, 3-acetyl-6,8-dibromo-2H-chromen-2-one serves as a versatile synthetic intermediate. The two aryl bromine atoms at C-6 and C-8 are reactive sites for transition metal-catalyzed cross-coupling, enabling the generation of diverse 6,8-disubstituted 3-acetylcoumarin libraries. The compound is synthesized via a straightforward Knoevenagel condensation of 3,5-dibromosalicylaldehyde with ethyl acetoacetate, a route that is compatible with academic and industrial scale-up . This dual role—both as a bioactive compound and as a synthetic building block—distinguishes it from non-halogenated 3-acetylcoumarins that lack reactive handles for diversification.

Quote Request

Request a Quote for 3-acetyl-6,8-dibromo-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.